molecular formula C19H22F3N5O2 B2852512 [4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 2380079-12-7

[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

Cat. No. B2852512
CAS RN: 2380079-12-7
M. Wt: 409.413
InChI Key: BSSIPKLAXGYEQG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a pyrazine ring, a piperidine ring, and a pyridine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The presence of multiple rings in the compound suggests a fairly rigid structure, which could influence its binding interactions with other molecules. The nitrogen atoms in the pyrazine and pyridine rings could potentially act as hydrogen bond acceptors, while the methoxy group could act as a hydrogen bond donor .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry. This could involve studying its biological activity, optimizing its structure for improved efficacy, and investigating its pharmacokinetic properties .

properties

IUPAC Name

[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2/c1-26(16-17(29-2)24-8-7-23-16)12-13-5-9-27(10-6-13)18(28)14-3-4-15(25-11-14)19(20,21)22/h3-4,7-8,11,13H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSIPKLAXGYEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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